molecular formula C7H5ClN4S B187056 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS No. 27143-76-6

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Cat. No. B187056
CAS RN: 27143-76-6
M. Wt: 212.66 g/mol
InChI Key: QPTIWFZSPZVBEW-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol (CPT) is a synthetic, small-molecule compound that has a wide range of applications in scientific research. CPT is a versatile compound that can be used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-1H-tetrazole-5-thiol: has potential applications in medicinal chemistry, particularly in the synthesis of compounds with pharmacological activity. Its tetrazole ring mimics the carboxylate group, making it a bioisostere for carboxylic acids in drug molecules . This property can be exploited to design new drugs with improved stability, bioavailability, or specificity.

Material Science

In material science, this compound could be used to synthesize novel polymers or coatings with specific properties. Tetrazoles are known for their high nitrogen content, which could impart flame-retardant properties to materials. Additionally, the chlorophenyl group could potentially interact with other components to create materials with unique electrical or optical characteristics .

Biology

Biologically, 1-(4-Chlorophenyl)-1H-tetrazole-5-thiol may serve as a building block for compounds that interact with biological macromolecules. Its structural features could be utilized to develop new probes or inhibitors for enzymes or receptors, aiding in the study of biological pathways and the development of therapeutic agents .

Chemistry

Chemically, the compound can be involved in various synthetic routes due to its reactive thiol group. It could act as a precursor for the synthesis of more complex molecules or as a ligand in metal complexes used for catalysis or environmental remediation processes .

Pharmacology

Pharmacologically, the tetrazole moiety is a common feature in many drug molecules, indicating that 1-(4-Chlorophenyl)-1H-tetrazole-5-thiol could be valuable in the design of new drugs. It could be particularly useful in the development of drugs targeting the central nervous system, where tetrazole derivatives have shown activity .

Environmental Science

In environmental science, this compound’s derivatives could be investigated for their potential as environmentally friendly pesticides or herbicides. The chlorophenyl group is a common moiety in several agrochemicals, suggesting that 1-(4-Chlorophenyl)-1H-tetrazole-5-thiol could be a precursor for developing new compounds with specific action mechanisms and lower environmental impact .

properties

IUPAC Name

1-(4-chlorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIWFZSPZVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181609
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

CAS RN

27143-76-6
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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